molecular formula C10H6F3NO2 B2502872 1-methyl-7-(trifluoromethyl)-1H-indole-2,3-dione CAS No. 136622-67-8

1-methyl-7-(trifluoromethyl)-1H-indole-2,3-dione

Cat. No.: B2502872
CAS No.: 136622-67-8
M. Wt: 229.158
InChI Key: JAXOXOOOXCOXAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-7-(trifluoromethyl)-1H-indole-2,3-dione is a synthetic organic compound belonging to the indole family It is characterized by the presence of a trifluoromethyl group at the 7th position and a methyl group at the 1st position of the indole ring

Scientific Research Applications

1-Methyl-7-(trifluoromethyl)-1H-indole-2,3-dione has several scientific research applications:

Future Directions

Future research on this compound could involve studying its reactivity and potential applications, particularly in the field of medicinal chemistry. The trifluoromethyl group is often used in drug design, so this compound could potentially serve as a useful building block in the synthesis of new pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The reaction conditions often require a solvent like acetonitrile and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-7-(trifluoromethyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.

    Reduction: Reduction reactions can convert it into different indole derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups into the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often employed.

Major Products Formed: The major products formed from these reactions include various indole derivatives with modified functional groups, which can be further utilized in synthetic chemistry and pharmaceutical applications.

Mechanism of Action

The mechanism of action of 1-methyl-7-(trifluoromethyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in medicinal chemistry for modulating biological pathways and achieving desired therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-7-(trifluoromethyl)-1H-indole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a methyl and a trifluoromethyl group enhances its reactivity and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

1-methyl-7-(trifluoromethyl)indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c1-14-7-5(8(15)9(14)16)3-2-4-6(7)10(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXOXOOOXCOXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2C(F)(F)F)C(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.